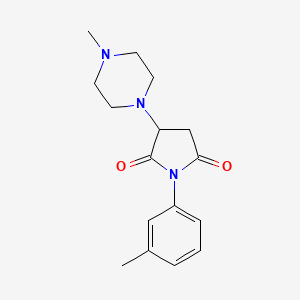
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate, also known as DPC, is a synthetic compound used in scientific research for its potential as a therapeutic agent. DPC belongs to the class of molecules known as non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory and analgesic properties. In
作用機序
The mechanism of action of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. COX is responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases. 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has also been shown to have a positive effect on bone health, as it has been shown to increase bone density in animal models.
実験室実験の利点と制限
One of the main advantages of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been extensively studied, making it a well-characterized compound for scientific research. However, one limitation of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate. One area of interest is the potential use of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate and its potential for the treatment of inflammation and pain. Finally, the development of new synthesis methods for 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate may lead to the discovery of new analogs with improved therapeutic properties.
合成法
The synthesis of 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate involves several steps, including the reaction of 4-butylcyclohexanone with malonic acid, followed by the addition of 2,3-dicyano-4-(hexyloxy)phenyl bromide. The resulting product is then treated with a base to form the final compound, 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate. This synthesis method has been optimized to produce high yields of pure 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate, making it a valuable tool for scientific research.
科学的研究の応用
2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has been studied extensively for its potential as a therapeutic agent in the treatment of inflammation and pain. It has been shown to have anti-inflammatory effects in both acute and chronic inflammation models, as well as analgesic effects in animal models of pain. 2,3-dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate has also been investigated for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
(2,3-dicyano-4-hexoxyphenyl) 4-butylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-3-5-7-8-16-29-23-14-15-24(22(18-27)21(23)17-26)30-25(28)20-12-10-19(11-13-20)9-6-4-2/h14-15,19-20H,3-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHDPKYMCXAANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)OC(=O)C2CCC(CC2)CCCC)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-4-(hexyloxy)phenyl 4-butylcyclohexanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine oxalate](/img/structure/B5118472.png)

![7-[4-(4-fluorophenyl)-1-piperazinyl]-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5118488.png)
![diethyl [3-(4-iodophenoxy)propyl]malonate](/img/structure/B5118492.png)

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![(4-{2,2-bis[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]vinyl}phenyl)dimethylamine](/img/structure/B5118515.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



